molecular formula C21H24N4O6S B4059156 4-{5-nitro-2-[4-(phenylsulfonyl)-1-piperazinyl]benzoyl}morpholine

4-{5-nitro-2-[4-(phenylsulfonyl)-1-piperazinyl]benzoyl}morpholine

Cat. No.: B4059156
M. Wt: 460.5 g/mol
InChI Key: BLADJXCWBLURSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-nitro-2-[4-(phenylsulfonyl)-1-piperazinyl]benzoyl}morpholine is a useful research compound. Its molecular formula is C21H24N4O6S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.14165567 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis techniques for compounds featuring morpholine, piperazine, and sulfonyl functional groups have been developed to create a range of heterocyclic compounds. These methodologies include reactions with α-phenylvinylsulfonium salts and bromoethylsulfonium salts, which have proven effective for generating morpholines, piperazines, and other heterocycles with high regio- and diastereoselectivity. Such synthetic routes are valuable for the development of pharmaceuticals and materials with specific chemical properties (Matlock et al., 2015); (Yar et al., 2009).

Antibiotic Activity Modulation

4-(Phenylsulfonyl) morpholine, a compound with structural similarity, has been investigated for its antimicrobial and modulating activity against various microorganisms. This research highlights the potential for sulfonamide compounds to influence antibiotic resistance, offering insights into developing strategies against multidrug-resistant strains (Oliveira et al., 2015).

Application in Heterocyclic Synthesis

Compounds bearing morpholine and piperazine units have been utilized in heterocyclic synthesis, leading to products with potential pharmacological activities. For instance, the synthesis of benzimidazoles containing morpholine or piperazine skeletons has shown promising antioxidant activities and glucosidase inhibitory effects, indicating their potential in treating oxidative stress-related diseases and diabetes (Özil et al., 2018).

Liquid Crystalline Properties

Piperidine, piperazine, and morpholine derivatives have been explored for their ability to form ionic liquid crystals. These materials exhibit diverse mesomorphic behaviors, which can be tailored by altering the cationic and anionic components. Such properties are relevant for applications in displays, sensors, and advanced materials technology (Lava et al., 2009).

Properties

IUPAC Name

[2-[4-(benzenesulfonyl)piperazin-1-yl]-5-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S/c26-21(23-12-14-31-15-13-23)19-16-17(25(27)28)6-7-20(19)22-8-10-24(11-9-22)32(29,30)18-4-2-1-3-5-18/h1-7,16H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLADJXCWBLURSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.